Dihydroartemisinic acid

Übersicht

Beschreibung

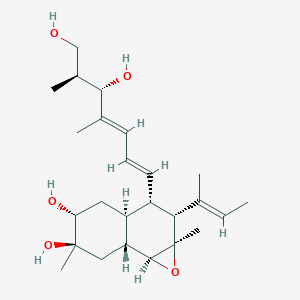

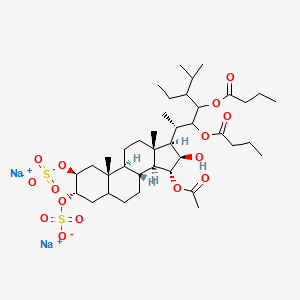

Dihydroartemisinic acid is a naturally occurring compound derived from the plant Artemisia annua, commonly known as sweet wormwood. It is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial agent. This compound has garnered significant attention due to its role in the production of artemisinin and its derivatives, which are crucial in the treatment of malaria.

Biochemische Analyse

Biochemical Properties

Dihydroartemisinic acid is involved in several biochemical reactions, primarily as a precursor in the biosynthesis of artemisinin. It interacts with various enzymes, including cytochrome P450 monooxygenase (CYP71AV1) and artemisinic aldehyde dehydrogenase (ALDH1). CYP71AV1 catalyzes the oxidation of amorpha-4,11-diene to artemisinic alcohol, which is further oxidized to artemisinic aldehyde. ALDH1 then converts artemisinic aldehyde to this compound. These interactions are crucial for the production of artemisinin, highlighting the importance of this compound in this biochemical pathway .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hyphal development of Candida albicans, reducing its damage to oral epithelial cells. This inhibition is mediated through the Ras1-cAMP-Efg1 pathway, which affects energy metabolism and other cellular functions . Additionally, this compound’s role in artemisinin biosynthesis impacts the production of reactive oxygen species (ROS), which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to artemisinin through a series of enzymatic and non-enzymatic reactions. The initial oxidation of amorpha-4,11-diene by CYP71AV1 is the rate-limiting step in this pathway. Subsequent steps involve the reduction of artemisinic acid to this compound by ALDH1. The final conversion to artemisinin involves the formation of an endoperoxide bridge, which is crucial for its antimalarial activity. This process may occur through both enzymatic and non-enzymatic pathways, with light and oxygen playing significant roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and light exposure. Studies have shown that this compound can be extracted from Artemisia annua using ultrasound-assisted extraction methods, which optimize yield and purity . Over time, this compound can degrade into other compounds, affecting its efficacy and stability in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits antimalarial and anticancer properties, while higher doses may lead to toxic or adverse effects. The threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathways leading to the production of artemisinin. The key enzymes in this pathway include CYP71AV1 and ALDH1, which catalyze the conversion of amorpha-4,11-diene to this compound. This pathway also involves the reduction of artemisinic acid to this compound, followed by the formation of artemisinin through a series of oxidation and cyclization reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In Artemisia annua, lipid transfer proteins (LTPs) play a significant role in the secretion and distribution of sesquiterpene lactones, including this compound. These proteins facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. In Artemisia annua, the compound is primarily found in glandular trichomes, where it is synthesized and stored. The localization of this compound in these structures is facilitated by lipid transfer proteins and other transport mechanisms. This subcellular localization is crucial for the efficient production and storage of artemisinin precursors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroartemisinic acid can be synthesized through various methods, including chemical synthesis and biotransformation. One notable method involves the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, which yields this compound with high enantiomeric excess and diastereomeric ratio . Another approach utilizes whole-cell biotransformation, where enzymes from the this compound pathway are overexpressed in Saccharomyces cerevisiae, converting amorpha-4,11-diene to this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of this compound from simpler precursors .

Analyse Chemischer Reaktionen

Reaktionstypen: Dihydroartemisinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Photooxygenierung. Eine der Schlüsselreaktionen ist die Photooxygenierung von Dihydroartemisinsäure unter Bildung eines intermediären Hydroperoxids, das ein entscheidender Schritt bei der Synthese von Artemisinin ist .

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom-P450-Enzyme werden üblicherweise für die Oxidation von Dihydroartemisinsäure verwendet.

Photooxygenierung: Diese Reaktion erfordert effiziente Bestrahlung und ausreichende Sauerstoffzufuhr, die häufig in einem Zweiphasen-Photoreaktor durchgeführt wird.

Hauptprodukte: Das Hauptprodukt, das aus der Oxidation von Dihydroartemisinsäure gebildet wird, ist Artemisinin, ein hochwirksames Antimalariamittel .

Wissenschaftliche Forschungsanwendungen

Dihydroartemisinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Dihydroartemisinsäure beinhaltet hauptsächlich die Umwandlung zu Artemisinin. Artemisinin übt seine antimalariellen Wirkungen durch die Erzeugung reaktiver Sauerstoffspezies (ROS) aus, die die Zellbestandteile des Malariaparasiten schädigen. Die Endoperoxidbrücke in Artemisinin ist für seine Aktivität verantwortlich und interagiert mit Eisen im Parasiten, um ROS zu erzeugen .

Wirkmechanismus

The mechanism of action of dihydroartemisinic acid primarily involves its conversion to artemisinin. Artemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) that damage the cellular components of the malaria parasite. The endoperoxide bridge in artemisinin is responsible for its activity, interacting with iron in the parasite to produce ROS .

Vergleich Mit ähnlichen Verbindungen

Dihydroartemisinsäure ähnelt anderen Artemisinin-Vorläufern, wie z. B. Artemisinsäure und Artemisinalkohol. Es zeichnet sich durch seine höhere Effizienz bei der Herstellung von Artemisinin durch Biotransformationsprozesse aus . Zu anderen ähnlichen Verbindungen gehören:

Artemisinsäure: Ein weiterer Vorläufer im Artemisinin-Biosyntheseweg.

Artemisinalkohol: Eine verwandte Verbindung, die ebenfalls zu Artemisinin umgewandelt werden kann.

Dihydroartemisinsäure zeichnet sich durch ihre höhere Ausbeute und Effizienz bei der Herstellung von Artemisinin aus, was sie zu einem bevorzugten Zwischenprodukt in industriellen Anwendungen macht .

Eigenschaften

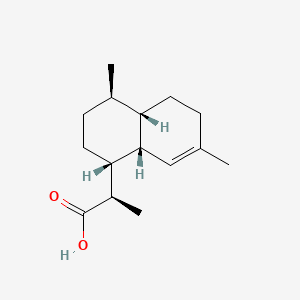

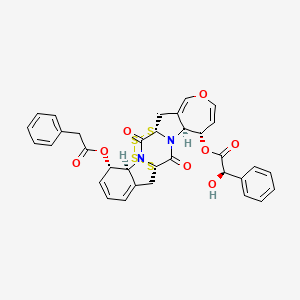

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAZEJXUVDYHI-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85031-59-0 | |

| Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

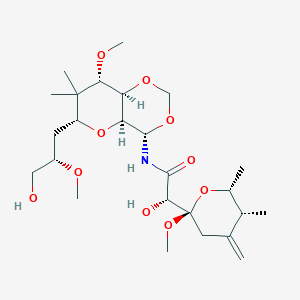

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)

![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)